3-Methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-4-ol
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Overview
Description
3-Methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-4-ol is a complex organic compound with a unique structure. This compound is characterized by its phenanthrene core, which is a polycyclic aromatic hydrocarbon, and several substituents that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-4-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Substituents: The methoxy, trimethyl, and propan-2-yl groups are introduced through various substitution reactions, often using reagents like methyl iodide, trimethylaluminum, and isopropyl bromide.
Hydrogenation: The hexahydro part of the compound indicates that hydrogenation is used to reduce certain double bonds in the phenanthrene core.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Further hydrogenation can reduce any remaining double bonds or functional groups.
Substitution: The methoxy and propan-2-yl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is common.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions but can include various derivatives of the original compound with different functional groups.
Scientific Research Applications
3-Methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-4-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of certain polymers and materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-Methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-4-ol exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved often depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The core structure of the compound.
Methoxyphenanthrene: Similar but lacks the additional substituents.
Trimethylphenanthrene: Similar but lacks the methoxy and propan-2-yl groups.
Uniqueness
What sets 3-Methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-4-ol apart is its combination of substituents, which confer unique chemical and physical properties. This makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-methoxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-13(2)15-12-14-8-9-16-20(3,4)10-7-11-21(16,5)17(14)18(22)19(15)23-6/h12-13,16,22H,7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQBQRRNDYBXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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